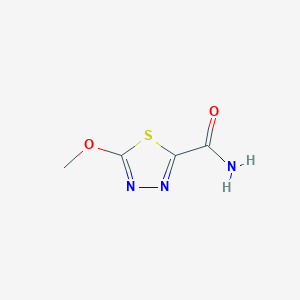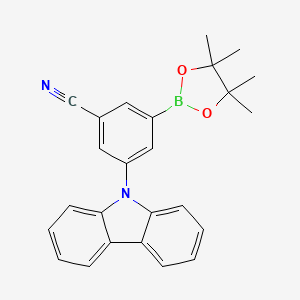
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Unit: The carbazole moiety can be synthesized through a cyclization reaction of appropriate aniline derivatives.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction.
Attachment of the Dioxaborolane Unit: The dioxaborolane unit is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-oxide.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The dioxaborolane unit can participate in further Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Carbazole-9-oxide.
Reduction: 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is largely dependent on its application. In the context of OLEDs, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. The carbazole moiety plays a crucial role in stabilizing the electronic structure, while the dioxaborolane unit enhances the compound’s solubility and processability.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Carbazol-9-yl)benzonitrile: Lacks the dioxaborolane unit, resulting in different solubility and electronic properties.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:
Uniqueness
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the carbazole moiety, benzonitrile group, and dioxaborolane unit. This combination imparts the compound with distinct electronic properties, making it highly suitable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C25H23BN2O2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-carbazol-9-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C25H23BN2O2/c1-24(2)25(3,4)30-26(29-24)18-13-17(16-27)14-19(15-18)28-22-11-7-5-9-20(22)21-10-6-8-12-23(21)28/h5-15H,1-4H3 |
InChI Key |
GKWWPSPFSFZIQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
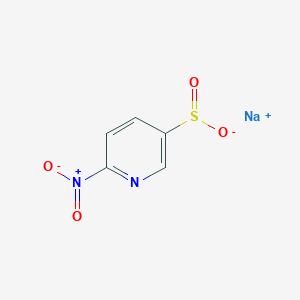

![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
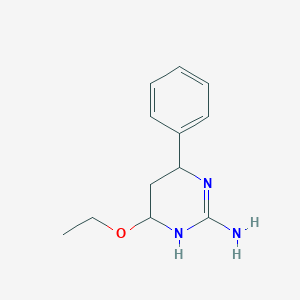
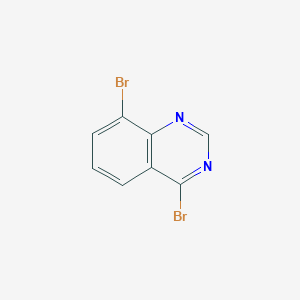
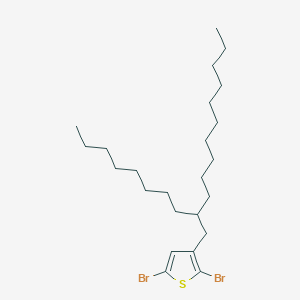
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
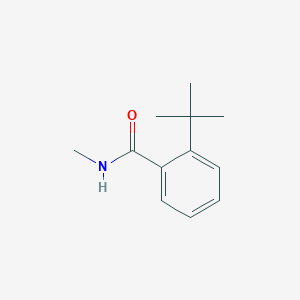
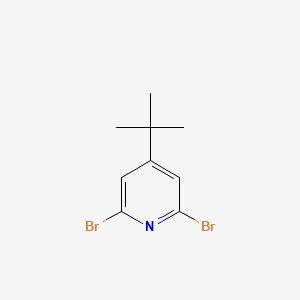
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
